2,5-Dimethylbenzothiazole

Thermochemistry Physical Organic Chemistry Computational Chemistry

Procure 2,5-Dimethylbenzothiazole (DMBT) with confidence. Unlike unsubstituted or mono-methyl benzothiazoles, DMBT's unique 2,5-dimethyl substitution delivers experimentally validated thermochemical stability (ΔfH°m(g)=126.5±2.8 kJ·mol⁻¹; proton affinity=914.8 kJ·mol⁻¹), making it an indispensable calibrated fragment scaffold for drug discovery and a reliable building block for benzothiazole-fused heterocycle synthesis. The quantified -34.4 kJ·mol⁻¹ enthalpy difference vs. 2-methylbenzothiazole eliminates SAR ambiguity—choose precision, not approximation. Available at ≥98% GC purity with verified mp 38–42°C for direct use. Standard PPE per oral LD50 957 mg/kg.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 95-26-1
Cat. No. B1585210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylbenzothiazole
CAS95-26-1
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=N2)C
InChIInChI=1S/C9H9NS/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3
InChIKeyXHANCLXYCNTZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylbenzothiazole (CAS 95-26-1) Procurement Guide: Sourcing Specifications and Key Data


2,5-Dimethylbenzothiazole (CAS 95-26-1), also known as DMBT, is a methylated benzothiazole derivative with the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . It exists as a white to light yellow or light orange crystalline powder with a melting point in the range of 36-42°C and a boiling point of 146°C at 10 mmHg . Commercially available from major suppliers with purity specifications of ≥97.0% (GC) or ≥98.0% (GC) , this compound serves as a fundamental heterocyclic building block in organic synthesis, a fragment scaffold in drug discovery, and a specialized intermediate in the preparation of benzothiazole-based functional materials .

Why 2,5-Dimethylbenzothiazole Cannot Be Casually Replaced by Other Methylbenzothiazoles


While the benzothiazole class encompasses numerous derivatives with a wide range of reported biological activities, the specific substitution pattern of 2,5-Dimethylbenzothiazole confers distinct physicochemical and energetic properties that cannot be replicated by unsubstituted benzothiazole, single-methyl positional isomers (e.g., 2-methylbenzothiazole), or 2-phenyl analogs [1]. Experimental thermochemical data confirm that the dual methyl substitution at the 2- and 5-positions significantly alters the standard molar enthalpy of formation in the gaseous state compared to both benzothiazole and 2-methylbenzothiazole [2]. Such substitution-dependent variations directly impact synthetic design decisions, including reaction energetics, downstream derivatization strategies, and the compound's role as a fragment scaffold. Generic interchange of structurally similar benzothiazoles without accounting for these quantifiable differences may compromise experimental reproducibility and invalidate structure-activity relationship (SAR) analyses.

2,5-Dimethylbenzothiazole (CAS 95-26-1): Direct Quantitative Comparison Against Key Analogs


Thermodynamic Stability: Gas-Phase Enthalpy of Formation Compared to Benzothiazole and 2-Methylbenzothiazole

2,5-Dimethylbenzothiazole exhibits a more negative gas-phase standard molar enthalpy of formation (ΔfH°m(g)) than both benzothiazole and 2-methylbenzothiazole, indicating greater thermodynamic stability. The additional methyl group at the 5-position contributes an incremental stabilization of approximately -34 kJ·mol⁻¹ relative to the monomethyl analog [1].

Thermochemistry Physical Organic Chemistry Computational Chemistry

Standard Molar Enthalpy of Vaporization vs. Benzothiazole and 2-Methylbenzothiazole

The standard molar enthalpy of vaporization (ΔᵥₐₚH°m) of 2,5-dimethylbenzothiazole is higher than that of 2-methylbenzothiazole, reflecting enhanced intermolecular interactions due to the additional methyl substituent [1].

Thermochemistry Phase Transition Energetics Physical Property Data

Acute Oral Toxicity (LD50) vs. Common Organic Synthesis Intermediates

2,5-Dimethylbenzothiazole exhibits an acute oral LD50 of 957 mg/kg in rat, classifying it under GHS Acute Toxicity Category 4 (Harmful if swallowed). This quantifies a specific safety threshold for procurement and laboratory handling that differs from less toxic or more toxic benzothiazole variants .

Toxicology Safety Assessment Occupational Exposure

Commercial Purity Specification: GC Assay vs. Competitor Supplier Benchmarks

Major commercial suppliers specify 2,5-dimethylbenzothiazole at ≥97.0% purity by GC (area%) with a melting range of 39-42°C (lower value ≥39°C, upper value ≤42°C), establishing a verifiable procurement benchmark for synthetic applications requiring defined purity levels . Alternative supplier specifications for unsubstituted benzothiazole often differ (e.g., ≥96% or ≥98% ranges), making cross-vendor purity comparisons essential for reproducible synthetic outcomes.

Analytical Chemistry Quality Control Procurement Specifications

Gas-Phase Basicity and Proton Affinity: Computational Comparison Across Methylbenzothiazoles

High-level ab initio calculations (G3//B3LYP) demonstrate that 2,5-dimethylbenzothiazole possesses a higher gas-phase basicity and proton affinity than both benzothiazole and 2-methylbenzothiazole [1]. This computational finding quantifies the electron-donating effect of the dual methyl substitution on the benzothiazole nitrogen's proton-accepting capacity.

Computational Chemistry Physical Organic Chemistry Ionization Energetics

Validated Application Scenarios for 2,5-Dimethylbenzothiazole (CAS 95-26-1) Based on Quantified Evidence


Fragment-Based Drug Discovery (FBDD) Scaffold Design

2,5-Dimethylbenzothiazole serves as a core fragment scaffold in drug discovery campaigns, where its defined thermodynamic stability and gas-phase basicity (ΔfH°m(g) = 126.5 kJ·mol⁻¹; proton affinity = 914.8 kJ·mol⁻¹) provide predictable physicochemical properties for molecular linking and expansion strategies [1]. The quantified differences in formation enthalpy relative to 2-methylbenzothiazole (-34.4 kJ·mol⁻¹) and benzothiazole (-70.5 kJ·mol⁻¹) enable rational selection among benzothiazole fragments when computational models require explicit thermochemical parameters .

Synthesis of Benzothiazole-Derived Heterocycles via Three-Component Condensation

The compound participates in three-component condensation reactions with acetylenic esters and 1,3-dicarbonyl compounds (e.g., 1,3-dimethylbarbituric acid, 1,3-indanedione) to generate structurally complex benzothiazole-fused heterocycles [1]. The dual methyl substitution pattern at the 2- and 5-positions influences the regioselectivity of subsequent derivatization steps, distinguishing it from mono-methylated analogs in synthetic pathway design.

Thermochemical Reference Standard for Methylbenzothiazole Calibration

The experimentally validated thermochemical parameters of 2,5-dimethylbenzothiazole (ΔfH°m(g) = 126.5 ± 2.8 kJ·mol⁻¹; ΔᵥₐₚH°m = 67.6 ± 1.1 kJ·mol⁻¹) establish it as a calibration reference for computational chemistry workflows involving benzothiazole-containing molecules [1]. The high-level G3//B3LYP computational validation demonstrates excellent agreement with experimental values, supporting its use as a benchmark compound for method development and validation in physical organic chemistry research.

Specialty Chemical Intermediate Requiring Defined Purity Specifications

Commercial availability at ≥97.0% purity (GC area%) with a verified melting range of 39-42°C enables direct procurement for applications demanding high-purity starting materials without additional purification [1]. The LD50 value of 957 mg/kg (rat, oral) defines appropriate handling and PPE requirements for laboratory-scale synthesis, distinguishing procurement safety protocols from more acutely toxic benzothiazole derivatives that may require additional regulatory compliance .

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